2-Ethylhex-2-enoic acid
CAS No.: 5309-52-4
Cat. No.: VC1821549
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5309-52-4 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | (E)-2-ethylhex-2-enoic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ |
| Standard InChI Key | WOWYPHJOHOCYII-VOTSOKGWSA-N |
| Isomeric SMILES | CCC/C=C(\CC)/C(=O)O |
| SMILES | CCCC=C(CC)C(=O)O |
| Canonical SMILES | CCCC=C(CC)C(=O)O |
Introduction
Chemical Identity and Basic Properties
2-Ethylhex-2-enoic acid (CAS No. 5309-52-4) is classified as an unsaturated carboxylic acid featuring a distinctive ethyl substituent at the C-2 position. The compound exists predominantly in the (E)-configuration, where the ethyl and butyl chains are positioned on opposite sides of the double bond. Table 1 summarizes the key identifying and physical-chemical properties of this compound.
Table 1: Chemical Identity and Basic Properties of 2-Ethylhex-2-enoic acid
| Property | Value |
|---|---|
| CAS Number | 5309-52-4 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (E)-2-ethylhex-2-enoic acid |
| Canonical SMILES | CCCC=C(CC)C(=O)O |
| Isomeric SMILES | CCC/C=C(\CC)/C(=O)O |
| InChI | InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ |
| InChI Key | WOWYPHJOHOCYII-VOTSOKGWSA-N |
The compound features moderate solubility in organic solvents but is poorly soluble in water, which is typical of medium-chain fatty acids. Its distinctive double bond contributes to enhanced reactivity compared to saturated analogs, allowing for a broader range of chemical transformations.
Structural Characteristics
The molecular architecture of 2-Ethylhex-2-enoic acid features several key structural elements that contribute to its chemical behavior and reactivity:
Core Structure
The compound contains a carboxylic acid group (-COOH) at one terminus of the molecule, which confers acidic properties and provides a reactive site for various transformations, including esterification reactions. The backbone consists of an 8-carbon chain with a double bond positioned between the second and third carbon atoms.
Stereochemistry
A critical aspect of 2-Ethylhex-2-enoic acid is its stereochemistry. The (E)-isomer (CAS No. 5309-52-4) represents the predominant form studied in scientific literature, where the ethyl group and the butyl chain are positioned on opposite sides of the double bond plane . A (Z)-isomer (CAS No. 18633110) also exists with different spatial arrangement, which can exhibit distinct physical and chemical properties .
Substitution Pattern
The presence of an ethyl group at the C-2 position, adjacent to the carboxylic acid functionality, introduces steric and electronic effects that influence the compound's properties. This branching pattern distinguishes 2-Ethylhex-2-enoic acid from linear analogs and contributes to its specific reactivity profile.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Ethylhex-2-enoic acid, reflecting its industrial relevance and utility as a chemical intermediate.
Oxidation Pathways
One common synthetic route involves the controlled oxidation of the corresponding aldehyde:
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Oxidation of 2-ethylhexanal using oxygen or air
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Catalysts such as N-hydroxyphthalimide facilitate this transformation
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Isobutanol has been employed as an effective solvent system
In industrial settings, the oxidation process often employs molybdovanadophosphoric acid as a catalyst to achieve efficient conversion and high yields.
Carbonylation Reactions
The carbonylation of unsaturated hydrocarbons represents another important synthetic pathway:
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Catalytic systems based on Group VIII metals and acid catalysts enable the incorporation of carbon monoxide
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Controlled reaction conditions including temperature, pressure, and catalyst concentration
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Selective formation of the desired (E)-isomer through appropriate catalyst selection
Other Synthetic Approaches
Additional synthetic strategies include:
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Isomerization of related unsaturated carboxylic acids
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Dehydration of appropriate hydroxy acids
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Transformation of suitable precursors through Wittig-type reactions
Industrial Applications and Uses
2-Ethylhex-2-enoic acid serves as a versatile chemical with applications spanning multiple industries due to its unique structural features and reactivity profile.
Polymer and Material Science
In the polymer industry, 2-Ethylhex-2-enoic acid contributes to several important applications:
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Production of esters used as plasticizers for PVB (Polyvinyl butyral) films
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Raw material for the synthesis of specialty polymers and resins
Chemical Intermediates
As a valuable synthetic intermediate, the compound participates in numerous chemical transformations:
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Precursor for esterification reactions yielding various functional esters
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Building block for more complex organic structures
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Starting material for the synthesis of specialty chemicals with specific properties
Other Applications
Additional applications include:
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Potential use in metal soaps for paint driers
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Component in automotive coolants
Biological Activity and Metabolism
Research into the biological behavior of 2-Ethylhex-2-enoic acid has revealed interesting patterns of activity and metabolic transformation.
Plant Metabolism
Studies on the metabolism of 2-Ethylhex-2-enoic acid in plant systems have yielded significant insights:
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Rapid absorption observed in barley (Hordeum vulgare) seedlings
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Sequential metabolic transformations including:
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Initial conjugation with glucose to form glucose esters
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Subsequent decrease in these primary conjugates as further metabolism progresses
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Formation of disaccharide esters and higher-order conjugates
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Production of hydroxylated derivatives, both free and conjugated
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These metabolic pathways suggest sophisticated detoxification mechanisms in plants exposed to this compound.
Antimicrobial Properties
Investigations into the antimicrobial activity of 2-Ethylhex-2-enoic acid and structurally related compounds have revealed:
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Structure-dependent antifungal activity
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Enhanced efficacy associated with unsaturation in the carbon chain
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Comparative potency among related compounds following the trend: enolacetate derivative > acid > aldehyde > alcohol
These findings highlight the potential utility of 2-Ethylhex-2-enoic acid and its derivatives in applications requiring antimicrobial properties.
Toxicological Profile
Toxicological assessments of 2-Ethylhex-2-enoic acid provide important safety information relevant to its handling and application:
Acute Toxicity
Experimental studies have established the following acute toxicity parameters:
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Dermal toxicity: Rabbit LD50 of 2750 µL/kg, indicating moderate toxicity by skin contact
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Oral toxicity: Rat LD50 of 5660 mg/kg, suggesting mild toxicity by ingestion
Comparative Analysis with Related Compounds
2-Ethylhex-2-enoic acid shares structural relationships with several other compounds but possesses distinctive features that influence its chemical behavior and applications. Table 2 presents a comparative analysis.
Table 2: Comparison of 2-Ethylhex-2-enoic acid with Related Compounds
| Compound | Molecular Formula | Key Differences | Shared Properties |
|---|---|---|---|
| 2-Ethylhexanoic acid | C8H16O2 | Saturated structure (no double bond) | Carboxylic acid functionality, ethyl branch |
| 2-Hexenoic acid | C6H10O2 | No ethyl substituent, shorter chain | Unsaturated carboxylic acid |
| Ethyl 2-hexenoate | C8H14O2 | Ester rather than acid, different structure | Same molecular formula, contains double bond |
| (Z)-2-Ethylhex-2-enoic acid | C8H14O2 | Different stereochemistry at double bond | Identical molecular formula and functional groups |
| 2-Ethylbut-2-enoic acid | C6H10O2 | Shorter carbon chain | Ethyl-substituted unsaturated carboxylic acid |
The unique structural features of 2-Ethylhex-2-enoic acid, particularly the (E)-configuration of the double bond and the ethyl substitution at C-2, contribute to its distinct chemical reactivity and application profile compared to these related compounds.
Recent Research Developments
Scientific investigations continue to expand our understanding of 2-Ethylhex-2-enoic acid and related compounds:
Natural Product Discovery
A study published in the Journal of Natural Products reported the discovery of novel polyketides from fungal co-cultures:
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A co-culture of marine-derived fungi (Penicillium sp. and Trichoderma sp.) in malt 2% medium produced (Z)-2-ethylhex-2-enedioic acid
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This related compound represents a naturally occurring structural analog
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The discovery points to potential biosynthetic pathways for ethyl-substituted unsaturated carboxylic acids in microbial systems
Structure-Activity Relationships
Studies examining the relationship between chemical structure and biological activity have found:
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The double bond configuration significantly influences biological properties
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The carboxylic acid functionality contributes to specific interactions with biological systems
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Modifications to the core structure can modulate activity profiles
Advanced Synthetic Approaches
Recent advances in synthetic methodology have improved access to 2-Ethylhex-2-enoic acid and related compounds:
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Development of more selective catalytic systems
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Greener synthetic approaches with reduced environmental impact
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Stereoselective methods providing enhanced control over double bond geometry
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